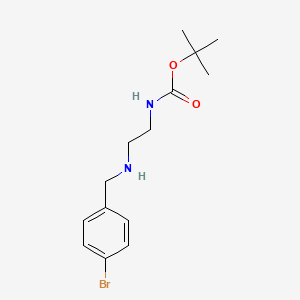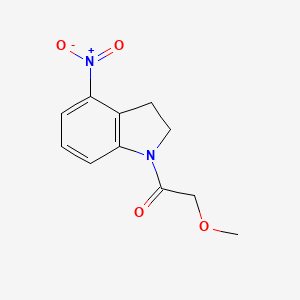
Cyclohexene-4,4,5,5-D4
Vue d'ensemble
Description
Cyclohexene-4,4,5,5-D4 is an isotopically labeled cyclohexene compound with a deuterium atom substituted at each of the four positions of the ring. It is a valuable tool used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and mechanistic studies.
Mécanisme D'action
The mechanism of action of Cyclohexene-4,4,5,5-D4 is dependent on the specific scientific research application in which it is used. In organic synthesis, it is used as a model compound to study the reaction mechanism of cyclohexene derivatives. In mechanistic studies, it is used to investigate the reaction pathways of various chemical reactions. In biochemical and physiological studies, it is used to study the effects of deuterium substitution on biochemical and physiological processes.
Biochemical and Physiological Effects
Cyclohexene-4,4,5,5-D4 has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to modify the activity of enzymes and proteins, including cytochrome P450 enzymes, which are important for drug metabolism. In physiological studies, it has been shown to affect the absorption, distribution, metabolism, and excretion of drugs. It has also been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Cyclohexene-4,4,5,5-D4 in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low boiling point, making it easy to handle and store. Additionally, it is a useful tool for studying the reaction mechanism of cyclohexene derivatives and for investigating the reaction pathways of various chemical reactions.
The use of Cyclohexene-4,4,5,5-D4 in laboratory experiments also has some limitations. It is a relatively reactive compound, so it can be difficult to handle and store. Additionally, it is not soluble in water, so it must be handled in an inert atmosphere.
Orientations Futures
There are several potential future directions for the use of Cyclohexene-4,4,5,5-D4 in scientific research. One potential direction is the use of the compound in drug metabolism studies. Another potential direction is the use of the compound in mechanistic studies to investigate the reaction pathways of various chemical reactions. Additionally, it could be used in biochemical and physiological studies to study the effects of deuterium substitution on biochemical and physiological processes. Finally, it could be used in organic synthesis as a model compound to study the reaction mechanism of cyclohexene derivatives.
Applications De Recherche Scientifique
Cyclohexene-4,4,5,5-D4 is used in a variety of scientific research applications, including organic synthesis, mechanistic studies, and biochemical and physiological studies. It is used in organic synthesis as a model compound to study the reaction mechanism of cyclohexene derivatives. It is also used in mechanistic studies to investigate the reaction pathways of various chemical reactions. In biochemical and physiological studies, it is used to study the effects of deuterium substitution on biochemical and physiological processes.
Propriétés
IUPAC Name |
4,4,5,5-tetradeuteriocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIXCUEYOPUTN-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC=CCC1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)


![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)


![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)